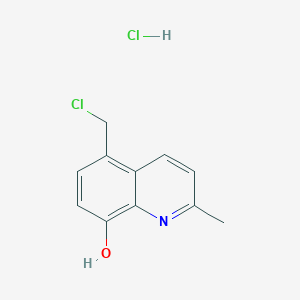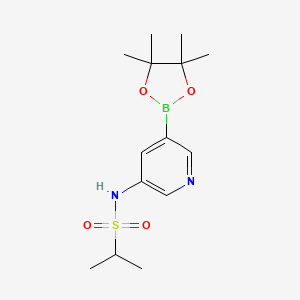
N-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-3-イル)プロパン-2-スルホンアミド
概要
説明
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide: is an organic compound that features both borate and sulfonamide functional groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
科学的研究の応用
Chemistry: The compound is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its borate group is particularly useful in Suzuki-Miyaura coupling reactions .
Biology and Medicine: In biological research, the compound serves as a building block for enzyme inhibitors and fluorescent probes. It is also explored for its potential in drug delivery systems due to its ability to form stable boronic ester bonds .
Industry: Industrially, the compound is employed in the production of polymers, resins, and other materials that benefit from its unique chemical properties. It is also used in the development of advanced materials for electronics and photonics .
作用機序
Target of Action
The primary targets of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide Compounds with similar structures have been used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction .
Mode of Action
The exact mode of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that compounds with similar structures can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The biochemical pathways affected by N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that compounds with similar structures can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Pharmacokinetics
The ADME properties of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that the compound has a predicted boiling point of 3809±320 °C and a predicted density of 103±01 g/cm3 . It is recommended to be stored at 2-8°C .
Result of Action
The molecular and cellular effects of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that compounds with similar structures can be used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction due to their unique reactivity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that the compound is recommended to be stored at 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.
生化学分析
Biochemical Properties
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide plays a significant role in biochemical reactions, particularly in enzyme inhibition and as a ligand for specific proteins. It interacts with enzymes such as proteases and kinases, inhibiting their activity by binding to their active sites. This interaction is facilitated by the borate group, which forms reversible covalent bonds with the enzyme’s active site residues. Additionally, the sulfonamide group enhances the compound’s binding affinity to proteins, making it a potent inhibitor in various biochemical pathways .
Cellular Effects
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide affects various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit cell proliferation by blocking the activity of key signaling proteins such as Akt and ERK. This inhibition leads to reduced gene expression of oncogenes and induces apoptosis. In normal cells, the compound can alter metabolic pathways by inhibiting enzymes involved in glycolysis and the citric acid cycle, thereby affecting cellular energy production .
Molecular Mechanism
At the molecular level, N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide exerts its effects through specific binding interactions with biomolecules. The borate group forms reversible covalent bonds with hydroxyl and amino groups on enzymes, leading to enzyme inhibition. The sulfonamide group enhances the compound’s binding affinity to proteins, facilitating its role as an inhibitor. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and proteins without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular damage and dysfunction. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound inhibits key enzymes in glycolysis and the citric acid cycle, leading to altered metabolite levels and reduced energy production. Additionally, it can affect the synthesis and degradation of other biomolecules, such as nucleotides and amino acids, by modulating the activity of enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Binding proteins within the cytoplasm and nucleus facilitate its distribution and localization, ensuring that it reaches its target enzymes and proteins .
Subcellular Localization
The subcellular localization of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments or organelles, enhancing its efficacy as an enzyme inhibitor and modulator of gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide typically involves nucleophilic substitution and amidation reactions. The process begins with the preparation of the borate intermediate, which is then reacted with a sulfonamide precursor under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the borate group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it into corresponding amines.
Substitution: The compound is highly reactive in substitution reactions, especially at the pyridine ring and borate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are typical for this compound.
Major Products Formed:
Oxidation: Boronic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted pyridine derivatives and boronic esters.
類似化合物との比較
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness: What sets N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide apart from similar compounds is its combination of borate and sulfonamide groups, which endows it with unique reactivity and versatility in various chemical transformations. This dual functionality makes it particularly valuable in the synthesis of complex molecules and advanced materials .
特性
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-10(2)22(18,19)17-12-7-11(8-16-9-12)15-20-13(3,4)14(5,6)21-15/h7-10,17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDKDEUPWQAYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745306 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-57-1 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


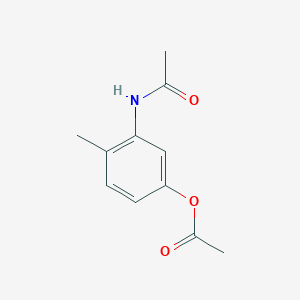
![Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1375608.png)
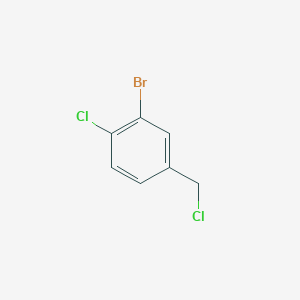
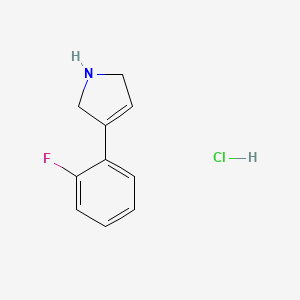
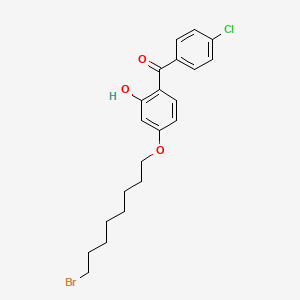
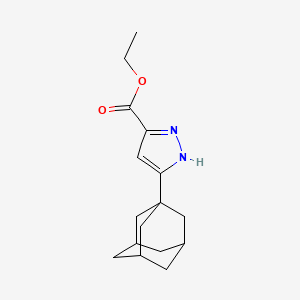
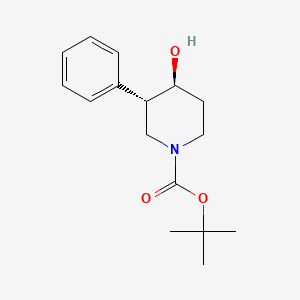
![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)
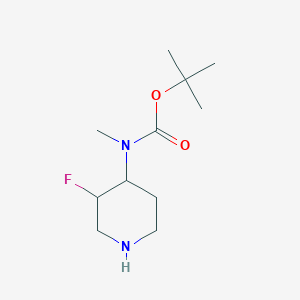
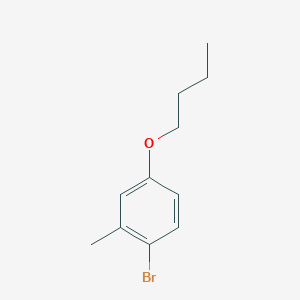
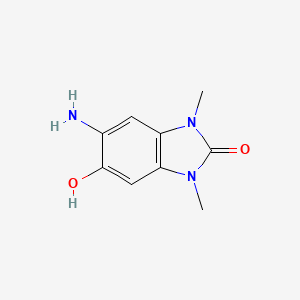
![cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1375622.png)

